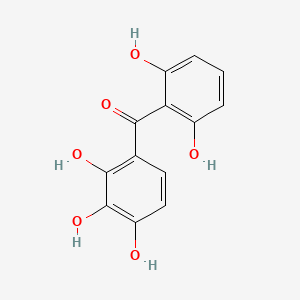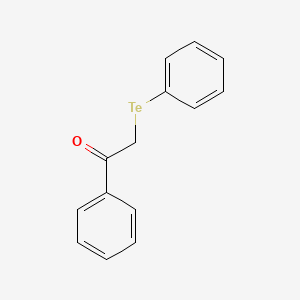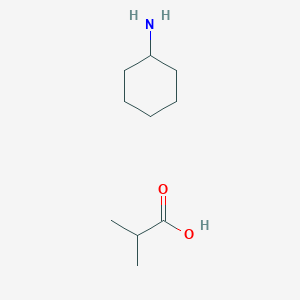
Methyl 4-hydroxyhex-5-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxyhex-5-ynoate is an organic compound with the molecular formula C7H10O3 It is characterized by the presence of a hydroxyl group and an alkyne group on a hexanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxyhex-5-ynoate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyhex-5-ynoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to drive the esterification reaction. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-hydroxyhex-5-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 4-oxohex-5-ynoate.
Reduction: The alkyne group can be reduced to an alkene or alkane, depending on the conditions and reagents used.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst for partial reduction.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Methyl 4-oxohex-5-ynoate.
Reduction: Methyl 4-hydroxyhex-5-ene or methyl 4-hydroxyhexane.
Substitution: Methyl 4-chlorohex-5-ynoate or methyl 4-bromohex-5-ynoate.
Aplicaciones Científicas De Investigación
Methyl 4-hydroxyhex-5-ynoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 4-hydroxyhex-5-ynoate depends on its specific application. In bioorthogonal chemistry, for example, the alkyne group can undergo click reactions with azides, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules in living cells .
Comparación Con Compuestos Similares
Methyl 4-hydroxyhex-5-ynoate can be compared with other similar compounds, such as:
Methyl 4-hydroxyhexanoate: Lacks the alkyne group, making it less versatile in click chemistry applications.
Methyl 4-hydroxyhex-5-ene: Contains an alkene instead of an alkyne, which affects its reactivity and applications.
Methyl 4-oxohex-5-ynoate:
The uniqueness of this compound lies in its combination of a hydroxyl group and an alkyne group, providing a versatile platform for various chemical transformations and applications.
Propiedades
| 118800-10-5 | |
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
methyl 4-hydroxyhex-5-ynoate |
InChI |
InChI=1S/C7H10O3/c1-3-6(8)4-5-7(9)10-2/h1,6,8H,4-5H2,2H3 |
Clave InChI |
OSDRMRSHBFQVJF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate](/img/no-structure.png)





